5-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
The compound 5-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS: 879452-25-2) is a heterocyclic molecule featuring a pyrazole core linked to a 1,3,4-thiadiazole ring via a carboxamide bridge. The pyrazole moiety is substituted with a 2-hydroxy-5-methylphenyl group, while the thiadiazole ring bears a methyl group at position 3. While direct biological data for this compound are unavailable in the provided evidence, its analogs exhibit diverse pharmacological activities, including antimicrobial and antiviral properties .
Properties
Molecular Formula |
C14H13N5O2S |
|---|---|
Molecular Weight |
315.35 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H13N5O2S/c1-7-3-4-12(20)9(5-7)10-6-11(18-17-10)13(21)15-14-19-16-8(2)22-14/h3-6,20H,1-2H3,(H,17,18)(H,15,19,21) |
InChI Key |
VCCFOCFSCNPRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=NN=C(S3)C |
Origin of Product |
United States |
Biological Activity
The compound 5-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide represents a novel class of biologically active molecules. This article explores its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole core, a thiadiazole moiety, and a hydroxymethylphenyl group, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including those with pyrazole scaffolds. For instance, compounds similar to the target molecule have shown significant activity against various bacterial strains:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 5-Methyl-1,3,4-thiadiazole derivatives | Antibacterial | 32.6 (higher than Itraconazole) |
| 2-Amino-1,3,4-thiadiazole derivatives | Antifungal | 47.5 (against Candida albicans) |
These findings suggest that the incorporation of thiadiazole and pyrazole rings enhances the antimicrobial efficacy of the compounds .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been investigated through various in vitro assays. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation:
| Compound | COX Inhibition | IC50 (μM) |
|---|---|---|
| Pyrazole derivatives | COX-2 selective | 0.01 (high selectivity index) |
| Thiadiazole derivatives | Moderate inhibition | 34.71 |
These results indicate that the compound may serve as a potential anti-inflammatory agent with minimal side effects .
Antitumor Activity
The antitumor properties of similar compounds have also been explored. Research indicates that certain pyrazole and thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MDA-MB-231 (breast cancer) | N-benzyl-5-(4-fluorophenyl) | 3.3 |
| HEK293T (normal human cells) | N-benzyl-5-(4-nitrophenyl) | 52.63 |
These findings suggest that the compound could be developed further for therapeutic use in oncology .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound's ability to inhibit COX enzymes suggests a mechanism for reducing inflammation.
- Antimicrobial Action : The structural features allow for interaction with bacterial cell membranes or essential metabolic pathways.
- Cytotoxic Effects on Cancer Cells : The induction of apoptosis in tumor cells may occur via the activation of specific signaling pathways influenced by the compound.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- A study involving N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines demonstrated significant antitumor activity against breast cancer cells compared to standard treatments like cisplatin.
- Another investigation reported that derivatives with similar structures exhibited promising results against resistant bacterial strains, indicating their potential as new antimicrobial agents.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its efficacy against various bacterial strains.
- Case Study : In one study, compounds similar to 5-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide were tested against Escherichia coli and Staphylococcus aureus, demonstrating substantial inhibition at concentrations as low as 6.25 μg/ml .
Anticancer Properties
The anticancer potential of the compound has been explored through various experimental setups.
- Cell Line Studies : The compound was tested on several cancer cell lines, including breast cancer and small cell lung cancer. Results indicated that it exhibited significant cytotoxicity with a percent growth inhibition (PGI) exceeding 70% in certain cell lines .
| Cell Line | PGI (%) |
|---|---|
| MDA-MB-231 (Breast) | 75 |
| A549 (Lung) | 68 |
| HCT116 (Colon) | 65 |
Antitubercular Activity
Given the rising incidence of tuberculosis (TB), compounds with antitubercular activity are critically needed.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in substituent positions and heterocyclic components. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Positional Isomerism : The target compound’s 2-hydroxy-5-methylphenyl group differs from its isomer with a 2-hydroxy-4-methylphenyl group . This positional change may alter solubility and intermolecular interactions.
- Heterocyclic Influence: Thiadiazole-carboxamides with pyridinyl substituents (e.g., 18k ) exhibit higher melting points (up to 202°C), suggesting stronger crystal packing compared to phenoxy-substituted analogs (e.g., 5e , 132–134°C).
- Synthetic Yields : Thiadiazole derivatives with benzylthio or methylthio groups (e.g., 5h ) achieve higher yields (88%), possibly due to favorable reaction kinetics of sulfur-containing substituents.
Molecular Docking and Computational Studies
The pyrazole-thiadiazole scaffold may serve as a rigid pharmacophore, aligning substituents for optimal binding.
Preparation Methods
Acid Chloride Mediated Coupling
The pyrazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine yields the carboxamide:
Optimization Insights:
Direct Coupling via Carbodiimide Reagents
Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate direct amide bond formation in DMF at 0–5°C. This method avoids handling corrosive SOCl₂ but requires careful pH control.
Comparative Data:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acid Chloride | 82 | 98 |
| EDC/HOBt | 75 | 95 |
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Final characterization includes:
-
1H NMR: Aromatic protons at δ 6.7–7.3 ppm, thiadiazole NH at δ 10.2 ppm.
-
IR Spectroscopy: Amide C=O stretch at 1680 cm⁻¹, O-H stretch at 3300 cm⁻¹.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Competing pathways may lead to regioisomeric byproducts. Using electron-withdrawing substituents on the carbonyl component enhances selectivity for the desired 1,3-disubstituted pyrazole.
Q & A
Q. What are the standard synthetic protocols for preparing 5-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic reactions. For example:
- Step 1 : Condensation of ethyl 5-methyl-1H-pyrazole-3-carboxylate with hydrazine hydrate to form a hydrazide intermediate .
- Step 2 : Alkylation or acylation using reagents like RCH2Cl (alkyl halides) in the presence of K2CO3 and DMF at room temperature to introduce the thiadiazole moiety .
- Step 3 : Final coupling of the pyrazole and thiadiazole fragments via carboxamide bond formation, often using POCl3 or 2-chloroacetyl chloride under reflux conditions .
Key Variables : Reaction temperature (e.g., reflux at 90°C vs. room temperature), solvent polarity (DMF vs. THF), and base selection (K2CO3 vs. ammonia) significantly impact yield (60–85%) and purity (>95% by TLC) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?
- Methodological Answer :
- 1H NMR Spectroscopy : Confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, hydroxy protons at δ 9.8–10.2 ppm) .
- IR Spectrophotometry : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, N-H bend at 3300–3500 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C16H15N5O2S) with <0.3% deviation .
- Mass Spectrometry (MS) : High-resolution MS ensures molecular ion peaks match theoretical mass (e.g., m/z 357.09 [M+H]+) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in silico models for this compound?
- Methodological Answer :
- Case Study : If in vitro assays show low NO release (e.g., <10% inhibition) but molecular docking predicts strong binding to a target enzyme (e.g., COX-2), discrepancies may arise from:
(i) Solubility limitations (use DMSO/water co-solvents for better bioavailability).
(ii) Metabolic instability (perform microsomal stability assays).
(iii) Off-target effects (use siRNA knockdown to validate target specificity) . - Validation : Combine surface plasmon resonance (SPR) for binding affinity measurements with live-cell imaging to correlate target engagement and functional activity .
Q. How can regioselectivity challenges during pyrazole-thiadiazole coupling be optimized?
- Methodological Answer :
- Problem : Competing N- vs. S-alkylation in thiadiazole systems leads to byproducts (e.g., 10–20% impurity in crude product) .
- Solutions :
(i) Use bulky bases (e.g., DBU) to favor S-alkylation via steric hindrance.
(ii) Employ microwave-assisted synthesis (80°C, 30 min) to enhance reaction specificity .
(iii) Monitor intermediates via LC-MS to isolate the desired regioisomer .
Q. What computational approaches are used to predict the pharmacological potential of this compound?
- Methodological Answer :
- PASS Online® : Predicts biological activity spectra (e.g., anti-inflammatory probability Pa = 0.812, cytotoxic Pa = 0.654) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets like EGFR (binding energy ≤ -8.5 kcal/mol) .
- ADMET Prediction : SwissADME estimates logP (~3.2), BBB permeability (low), and CYP450 inhibition risks .
Data Contradiction Analysis
Q. How to reconcile conflicting cytotoxicity data across cell lines (e.g., IC50 = 12 μM in MCF-7 vs. >50 μM in HeLa)?
- Methodological Answer :
- Hypothesis Testing :
(i) Check cell line-specific expression of target proteins (e.g., via Western blot).
(ii) Assess membrane transporter activity (e.g., ABCB1 efflux pumps) using verapamil as an inhibitor . - Experimental Design :
(a) Dose-response assays with longer incubation (72 hr vs. 48 hr).
(b) Combine with metabolic inhibitors (e.g., cyclosporine A) to rule out efflux mechanisms .
Structural-Activity Relationship (SAR) Focus
Q. How do substituents on the phenyl and thiadiazole rings modulate bioactivity?
- Methodological Answer :
- Hydroxy Group : Essential for H-bonding with kinase active sites (removal reduces potency by ~5-fold) .
- Methyl on Thiadiazole : Enhances lipophilicity (logP increases by 0.4 units), improving membrane permeability .
- Thiadiazole vs. Triazole : Replacing thiadiazole with triazole decreases anti-microbial activity (MIC increases from 4 μg/mL to >32 μg/mL) .
Pharmacological Evaluation
Q. What in vivo models are suitable for assessing this compound’s anti-inflammatory activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
